Vinyl hexyl ether
Overview
Description
Vinyl hexyl ether is an organic compound belonging to the class of vinyl ethers. It is characterized by the presence of a vinyl group (CH2=CH-) attached to an oxygen atom, which is further bonded to a hexyl group (C6H13). This compound is used in various industrial applications due to its unique chemical properties, including its ability to undergo polymerization and form copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl hexyl ether can be synthesized through the reaction of hexanol with acetylene in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). This reaction is typically carried out under superbasic catalytic conditions .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Vinyl hexyl ether undergoes various chemical reactions, including:
Polymerization: It can undergo cationic and radical polymerization to form polymers and copolymers.
Addition Reactions: It can participate in addition reactions with alcohols to form mixed acetals.
Common Reagents and Conditions:
Cationic Polymerization: Catalysts such as boron trifluoride (BF3) are commonly used.
Radical Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are employed.
Major Products:
Polymers and Copolymers: These are used in various applications, including coatings and adhesives.
Scientific Research Applications
Vinyl hexyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: Its derivatives are explored for potential use in drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing to investigate its potential in creating biocompatible materials for medical devices.
Mechanism of Action
The mechanism of action of vinyl hexyl ether primarily involves its ability to undergo polymerization. The vinyl group allows it to participate in cationic and radical polymerization reactions, leading to the formation of polymers with unique properties. The molecular targets and pathways involved in these reactions include the interaction of the vinyl group with catalysts and initiators, which facilitate the polymerization process .
Comparison with Similar Compounds
- Methyl Vinyl Ether
- Ethyl Vinyl Ether
- Butyl Vinyl Ether
- Phenyl Vinyl Ether
These compounds share the vinyl ether functional group but differ in the length and nature of the alkyl or aryl group attached to the oxygen atom .
Properties
IUPAC Name |
1-ethenoxyhexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8-9-4-2/h4H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOJJEJGPZRYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-88-6 | |
Details | Compound: Hexane, 1-(ethenyloxy)-, homopolymer | |
Record name | Hexane, 1-(ethenyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20201875 | |
Record name | 1-(Vinyloxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-64-4 | |
Record name | Hexyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5363-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Vinyloxy)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl hexyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174082 | |
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Record name | 1-(Vinyloxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(vinyloxy)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.954 | |
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